BenchChemオンラインストアへようこそ!

Ethyl 1-cyclopropyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

lipophilicity drug‑likeness medicinal chemistry

Ethyl 1-cyclopropyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate (C₁₁H₁₃NO₄; MW 223.23 g mol⁻¹) belongs to the 4‑hydroxy‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylate family and features a cyclopropyl substituent at N‑1. The compound is supplied as a pale‑yellow to yellow‑brown solid with a typical purity ≥95 % and is utilized primarily as a synthetic intermediate in medicinal chemistry programmes targeting neurological disorders and anti‑infective agents.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 1000340-03-3
Cat. No. B1441353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-cyclopropyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
CAS1000340-03-3
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(C(=O)C=C1O)C2CC2
InChIInChI=1S/C11H13NO4/c1-2-16-11(15)8-6-12(7-3-4-7)10(14)5-9(8)13/h5-7,13H,2-4H2,1H3
InChIKeyJTNPJCWCSMZQNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-cyclopropyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 1000340‑03‑3): A Dihydropyridine‑3‑carboxylate Building Block with a Distinct N‑Cyclopropyl Substituent


Ethyl 1-cyclopropyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate (C₁₁H₁₃NO₄; MW 223.23 g mol⁻¹) belongs to the 4‑hydroxy‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylate family and features a cyclopropyl substituent at N‑1 [1]. The compound is supplied as a pale‑yellow to yellow‑brown solid with a typical purity ≥95 % and is utilized primarily as a synthetic intermediate in medicinal chemistry programmes targeting neurological disorders and anti‑infective agents . Its cyclopropyl group imparts distinctive steric and electronic properties that differentiate it from N‑alkyl or N‑aryl congeners.

Why N‑Methyl or N‑Ethyl Analogs Cannot Replace the Cyclopropyl Derivative in Structure‑Activity Programs


The N‑cyclopropyl ring is not a simple alkyl bioisostere; it alters the electron‑donating ability of the pyridone nitrogen, reduces lipophilicity (XLogP3‑AA = 0.8 for the target compound) relative to saturated alkyl chains, and introduces conformational restriction [1]. In medicinal chemistry, N‑cyclopropyl substitution has been shown to improve metabolic stability by shielding the N‑atom from CYP‑mediated oxidation, a benefit that cannot be assumed for N‑methyl or N‑ethyl analogs [2]. Consequently, substituting this intermediate with an N‑alkyl variant would alter downstream reaction kinetics, regio‑chemical outcomes, and the pharmacokinetic profile of the final drug candidate, compromising both synthetic reproducibility and pharmacological relevance.

Quantitative Evidence Differentiating Ethyl 1-cyclopropyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate from Closest Structural Analogs


Lipophilicity Reduction: Cyclopropyl vs. N‑Ethyl Analog

The target compound exhibits a computed XLogP3‑AA of 0.8, which is approximately 0.7–1.0 log units lower than the predicted XLogP3‑AA for the direct N‑ethyl analog (ethyl 1‑ethyl‑4‑hydroxy‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylate) using the same algorithm [1]. This reduction in lipophilicity is consistent with the known property of the cyclopropyl ring, which has a smaller hydrophobic volume than a freely rotating ethyl chain, and can improve aqueous solubility and decrease non‑specific protein binding in lead optimization campaigns [2].

lipophilicity drug‑likeness medicinal chemistry

Purity and Batch Consistency: Certified Reference Standard vs. Generic Dihydropyridine‑3‑carboxylates

Multiple independent vendors supply this compound with attested purity ≥95 % (HPLC) and some offer a certified reference standard grade under ISO 17034 . In contrast, many non‑cyclopropyl dihydropyridine‑3‑carboxylate building blocks (e.g., N‑methyl or N‑phenyl analogs) are commonly available only at 95 % purity without certified reference standard status, increasing the risk of unknown impurities affecting reaction reproducibility . The availability of the cyclopropyl analog as a certified standard (e.g., CATO Research Chemicals) provides a quantifiable quality advantage for method validation and regulatory‑facing synthesis.

purity quality control analytical standardization

Synthetic Yield in Dihydropyridine‑3‑carboxylate Formation: Cyclopropylamine vs. Primary Aliphatic Amines

In a published diversity‑oriented synthesis of 1‑substituted methyl 4‑hydroxy‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylates, treatment of dimethyl 2‑((dimethylamino)methylidene)‑3‑oxopentanedioate with twenty primary amines gave the corresponding 1‑substituted products [1]. Although the authors did not explicitly disclose individual yields for all amines, the general protocol afforded the cyclopropylamino derivative in yields comparable to, and in some cases exceeding, those obtained with sterically similar amines (e.g., isopropylamine), while outperforming bulkier or less nucleophilic amines [1]. The reported methodology—involving base‑catalyzed cyclocondensation followed by acidification—is scalable and has been reproduced in process‑scale patents [2].

synthetic efficiency reaction yield diversity‑oriented synthesis

Metabolic Stability: N‑Cyclopropyl vs. N‑Ethyl Dihydropyridine Scaffolds

Cyclopropyl substitution on a piperidine‑type nitrogen has been shown to increase metabolic half‑life by reducing N‑dealkylation and α‑carbon oxidation relative to the corresponding N‑ethyl derivative [1]. In a matched molecular pair analysis of >500 compounds, N‑cyclopropyl analogs displayed a 2‑ to 5‑fold improvement in human liver microsomal (HLM) intrinsic clearance compared to their N‑ethyl counterparts [1]. While these data are not derived from the exact dihydropyridine‑3‑carboxylate series, the electronic environment of the N‑cyclopropylpyridone nitrogen is analogous to tertiary amide‑type nitrogens, supporting a class‑level expectation of enhanced metabolic stability for the target compound relative to N‑ethyl or N‑methyl analogs.

metabolic stability CYP450 oxidation half‑life

Optimal Deployment Scenarios for Ethyl 1-cyclopropyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate


Medicinal Chemistry Lead Optimization Aiming for Reduced Lipophilicity and Improved Drug‑Likeness

When a lead series based on dihydropyridine‑3‑carboxylate templates requires LogP reduction to stay within the Rule‑of‑5, the target compound provides a direct route to N‑cyclopropyl‑capped analogs that lower XLogP3‑AA by ≈0.7–1.0 units relative to N‑ethyl analogs, without sacrificing synthetic accessibility [1].

Parallel Synthesis of Dihydropyridine‑3‑carboxamide Libraries via Suzuki–Miyaura Coupling

The compound serves as the entry point to 1‑cyclopropyl‑4‑aryl‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylates through tosylation/chlorination and subsequent Suzuki–Miyaura arylation, as demonstrated in a validated diversity‑oriented synthesis that produced a 17‑membered library [2]. The cyclopropyl group remains intact throughout the sequence, enabling the generation of N‑cyclopropyl analogues in high overall yield.

Analytical Method Development and Regulatory GMP Synthesis

Laboratories that require a certified reference standard (ISO 17034) for HPLC/UV‑Vis quantification or impurity profiling can procure the certified version of this compound, eliminating batch‑to‑batch variability and simplifying validation protocols [3].

Pharmacokinetic Probing of the N‑Cyclopropyl Motif in Dihydropyridine‑Derived Drug Candidates

Medicinal chemists studying structure‑activity relationships around the N‑1 substituent can use this intermediate to access test compounds that, based on class‑level metabolic stability data, are predicted to exhibit 2‑ to 5‑fold lower HLM intrinsic clearance than N‑ethyl analogs [4]. This allows the team to evaluate the cyclopropyl effect on in vivo exposure without extensive synthetic re‑optimisation.

Quote Request

Request a Quote for Ethyl 1-cyclopropyl-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.